N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride
Description
N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride (CAS: 1832076-69-3) is a sulfonamide derivative characterized by a nitrobenzene core substituted with a sulfonamide group linked to a methylaminoethyl side chain. Its molecular formula is C₉H₁₄ClN₃O₄S, with a molecular weight of 295.74 g/mol . The compound is structurally defined by the following features:
- Nitro group at the para position of the benzene ring, contributing to its electron-withdrawing properties.
- Sulfonamide bridge (-SO₂NH-) connecting the benzene ring to a 2-(methylamino)ethyl side chain.
- Hydrochloride salt formation, enhancing solubility in polar solvents.
Properties
IUPAC Name |
N-[2-(methylamino)ethyl]-4-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S.ClH/c1-10-6-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14;/h2-5,10-11H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCARVDUOQWDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride, a sulfonamide compound, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
Structure and Composition
The compound is characterized by the following:
- Chemical Formula : C₉H₁₃ClN₄O₄S
- Molecular Weight : 281.72 g/mol
- IUPAC Name : N-(2-(methylamino)ethyl)-4-nitrobenzenesulfonamide hydrochloride
- CAS Number : 1836454-03-5
Physical Properties
| Property | Value |
|---|---|
| Appearance | Powder |
| Solubility | Soluble in water |
| Melting Point | Not available |
| Boiling Point | Not available |
The presence of the sulfonamide group (-SO₂NH₂) is crucial for its biological activity, particularly due to its role in inhibiting bacterial growth by targeting folate synthesis pathways.
Antimicrobial Properties
This compound exhibits significant antibacterial properties. The sulfonamide moiety acts as an inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism is similar to other well-known sulfonamides, making it effective against a range of Gram-positive and Gram-negative bacteria.
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to traditional sulfonamide antibiotics.
- Synergistic Effects : Research indicated that when combined with other antibiotics, such as penicillin, this compound showed enhanced antibacterial effects, suggesting potential for use in combination therapies.
Antihypertensive Potential
Emerging studies have suggested that this compound may also possess antihypertensive properties. The mechanism appears to involve modulation of vascular smooth muscle contraction through inhibition of specific ion channels.
Research Findings
- Experimental Models : In animal models, administration of the compound resulted in a significant reduction in blood pressure, indicating its potential as a therapeutic agent for hypertension.
Absorption and Distribution
The hydrochloride salt form enhances solubility, facilitating better absorption in biological systems. Studies have shown that after oral administration, peak plasma concentrations are achieved within 1-2 hours .
Safety Profile
Safety assessments indicate that the compound has a moderate toxicity profile:
| Hazard Statements | Precautionary Statements |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing |
| H319: Causes serious eye irritation | P301+P312: If swallowed, call a poison center |
Further toxicological studies are necessary to fully understand its safety profile and potential side effects.
Comparison with Similar Compounds
Methyl(4'-Nitrophenethyl)amine Hydrochloride
This compound (CAS: Not provided) shares a nitrophenyl group but replaces the sulfonamide bridge with a direct amine linkage. Differences include:
Ethyl S-2-Isopropylmethylaminoethyl Methylphosphonothiolate
A phosphonothiolate derivative (CAS: Not provided) with a structurally distinct backbone. Unlike the target compound, it features:
- A phosphorus-based functional group instead of sulfonamide.
- Higher molecular complexity (C₉H₂₂NO₂PS), suggesting divergent reactivity and applications in organophosphate chemistry .
Physicochemical and Functional Comparisons
Solubility and Stability
- Hydrochloride salts: Both the target compound and its aminoethyl analog exhibit improved aqueous solubility compared to non-salt forms.
- Nitro group stability : The para-nitro group in the target compound may confer resistance to enzymatic degradation compared to ortho- or meta-substituted analogs .
Q & A
Q. What are the standard synthetic routes for N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride?
- Methodological Answer : The compound is synthesized via a multi-step reaction starting with the condensation of 4-nitrobenzenesulfonyl chloride with N-methylethylenediamine under controlled conditions. Key steps include:
Amination : Reacting the sulfonyl chloride with the amine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .
Optimization of reaction parameters (temperature, solvent, and stoichiometry) is critical to achieving yields >75% .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methylaminoethyl side chain (δ 2.5–3.0 ppm for CH₂NHCH₃) and nitrobenzene moiety (δ 8.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 281.72 for the free base) .
- HPLC : Purity is assessed using reverse-phase chromatography (≥98% purity, C18 column, acetonitrile/water gradient) .
Q. Why is the hydrochloride salt form preferred in research applications?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability during storage. This is attributed to ionic interactions between the protonated amine and chloride counterion, reducing hygroscopicity compared to the free base .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize by-products?
- Methodological Answer : Key optimizations include:
- Catalyst Use : Adding triethylamine (1.2 eq) as a base to neutralize HCl generated during sulfonamide formation, preventing side reactions .
- Temperature Control : Maintaining <10°C during sulfonyl chloride addition reduces hydrolysis of the reactive intermediate .
- Continuous Flow Reactors : Enhanced mixing and heat transfer in flow systems improve reproducibility and scale-up potential .
Q. How can contradictions in reported reaction yields (e.g., 60% vs. 85%) be resolved?
- Methodological Answer : Discrepancies often arise from:
- Solvent Purity : Trace water in dichloromethane hydrolyzes sulfonyl chloride, reducing yield. Use of molecular sieves or anhydrous solvents is recommended .
- Amine Stoichiometry : Excess N-methylethylenediamine (1.5 eq) ensures complete reaction with sulfonyl chloride, as confirmed by TLC monitoring .
Systematic DOE (Design of Experiments) approaches are advised to identify critical variables .
Q. What pharmacological mechanisms are under investigation for this compound?
- Methodological Answer : The compound is studied for:
- Enzyme Inhibition : The nitro group acts as an electron-withdrawing moiety, enhancing binding to enzyme active sites (e.g., carbonic anhydrase isoforms) .
- Ligand Design : Its sulfonamide group chelates metal ions in metalloenzyme inhibition studies, with IC₅₀ values compared via kinetic assays .
Structural analogs are screened for selectivity using X-ray crystallography and molecular docking .
Q. What insights have crystallography studies provided on its molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Planar Nitro Group : The nitro substituent is slightly twisted (torsion angle ~16°) relative to the benzene ring, influencing electronic interactions .
- Intermolecular H-Bonding : Chloride ions form hydrogen bonds with NH groups, stabilizing the crystal lattice .
These structural features guide SAR (Structure-Activity Relationship) modeling for drug design .
Q. How does the nitro group influence electrophilic substitution reactivity?
- Methodological Answer : The nitro group is a strong meta-directing, electron-withdrawing substituent. This reduces electrophilic attack on the benzene ring, as shown by:
- Kinetic Studies : Nitration or halogenation reactions proceed 10× slower compared to unsubstituted sulfonamides .
- DFT Calculations : Electron density maps confirm decreased aromatic ring reactivity, validated by Hammett substituent constants (σₘ = +0.71) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
